1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one
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Overview
Description
1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones Imidazolidinones are five-membered ring compounds containing two nitrogen atoms This particular compound is characterized by the presence of a hydroxymethyl group and an isopropyl group attached to the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one typically involves the reaction of isopropylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imidazolidine, which is subsequently hydroxymethylated using formaldehyde under basic conditions. The reaction conditions often include:
Temperature: The reaction is typically carried out at room temperature to moderate temperatures (20-50°C).
Catalyst: Common catalysts include acids or bases, such as hydrochloric acid or sodium hydroxide.
Solvent: The reaction is usually performed in an aqueous or alcoholic solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I) are employed.
Major Products Formed
Oxidation: The major product is 1-(Carboxymethyl)-3-isopropylimidazolidin-2-one.
Reduction: The major product is 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-ol.
Substitution: The major products depend on the substituent introduced, such as 1-(Chloromethyl)-3-isopropylimidazolidin-2-one.
Scientific Research Applications
1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the formulation of specialty chemicals, such as surfactants and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Hydroxymethyl)-3-methylimidazolidin-2-one
- 1-(Hydroxymethyl)-3-ethylimidazolidin-2-one
- 1-(Hydroxymethyl)-3-propylimidazolidin-2-one
Uniqueness
1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-(hydroxymethyl)-3-propan-2-ylimidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-6(2)9-4-3-8(5-10)7(9)11/h6,10H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPMHXLQXTDJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(C1=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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